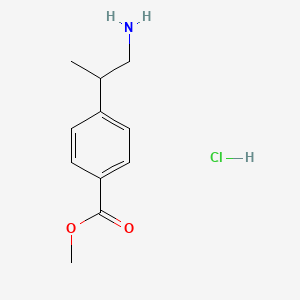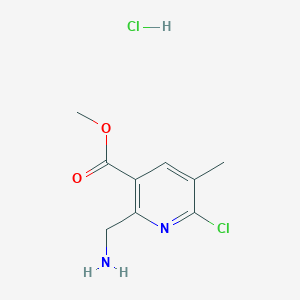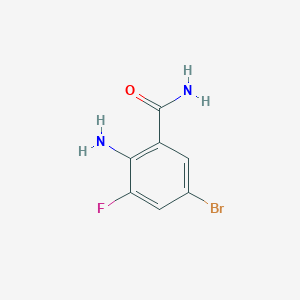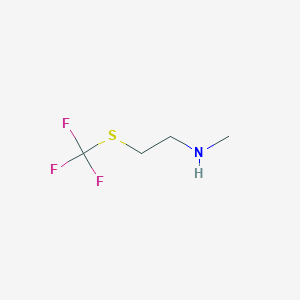![molecular formula C7H6FNO2 B11757810 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol, also known as 5-fluoro-2-hydroxybenzaldehyde oxime, is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a hydroxyimino group at the second position of the phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and automated purification systems.
化学反応の分析
4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted phenol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde oxime: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chloro-2-[(1E)-(hydroxyimino)methyl]phenol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Methyl-2-[(1E)-(hydroxyimino)methyl]phenol: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological characteristics compared to its analogs.
特性
分子式 |
C7H6FNO2 |
|---|---|
分子量 |
155.13 g/mol |
IUPAC名 |
4-fluoro-2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4- |
InChIキー |
LSBFIKDJEJSBIJ-WTKPLQERSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)/C=N\O)O |
正規SMILES |
C1=CC(=C(C=C1F)C=NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)

![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
